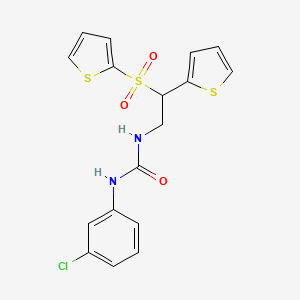

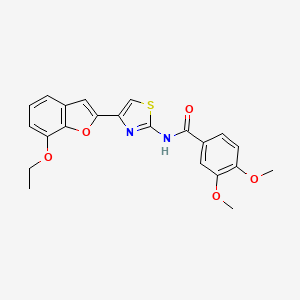

2-ethoxy-N-(isoxazol-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Waste-Free Synthesis of Condensed Heterocyclic Compounds

- Context : Utilization in the synthesis of heterocyclic compounds.

- Findings : This study showcases the efficient synthesis of 8-substituted isocoumarin derivatives, highlighting the use of 2-ethoxy-N-(isoxazol-4-yl)benzamide in forming compounds with potential fluorescence properties in the solid state (Shimizu et al., 2009).

Conjugate Addition Reactions

- Context : In reactions involving α,β-enones and Michael acceptors.

- Findings : Demonstrates the application in producing 1,4-adducts, contributing to overall conjugate addition reactions (Jones & Hirst, 1989).

Photocatalytic Activity Studies

- Context : Exploring its use in water decontamination technologies.

- Findings : Investigates its photocatalytic activity under visible light, particularly in the context of water purification and decontamination (Bessekhouad et al., 2005).

Synthesis of Radiopharmaceutical Precursors

- Context : In the preparation of radiopharmaceuticals.

- Findings : Describes a high-yield synthesis method for radiopharmaceutical precursors, indicating its potential in medical imaging applications (Bobeldijk et al., 1990).

Antidopaminergic Properties

- Context : Research on antidopaminergic compounds.

- Findings : Examines its role in synthesizing benzamides with antidopaminergic properties, suggesting applications in neuropsychiatric drug development (Högberg et al., 1990).

In Vivo Acetylcholinesterase Inhibition Studies

- Context : Investigating acetylcholinesterase inhibition for potential Alzheimer's treatment.

- Findings : Explores its efficacy as an inhibitor of acetylcholinesterase in vivo, a critical aspect in Alzheimer's disease research (Brown-Proctor et al., 1999).

Antiviral Properties Against Avian Influenza

- Context : Synthesis of compounds with antiviral activity.

- Findings : Describes the synthesis of benzamide-based compounds showing significant activity against avian influenza virus, hinting at its potential in antiviral drug development (Hebishy et al., 2020).

Histone Deacetylase Inhibitors for Alzheimer's Disease

- Context : Development of histone deacetylase inhibitors.

- Findings : Reports on compounds with potential therapeutic effects on Alzheimer's disease, highlighting its applicability in neurodegenerative disease treatment (Lee et al., 2018).

Orientations Futures

Isoxazoles, including “2-ethoxy-N-(isoxazol-4-yl)benzamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new eco-friendly synthetic strategies and exploring the potential biological activities of these compounds .

Propriétés

IUPAC Name |

2-ethoxy-N-(1,2-oxazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-11-6-4-3-5-10(11)12(15)14-9-7-13-17-8-9/h3-8H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACVIVNWYAQHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)

![3-[(Phenylcarbamoyl)amino]butanoic acid](/img/structure/B2758850.png)

![1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one](/img/structure/B2758854.png)

![(2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2758856.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758862.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2758863.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2758864.png)